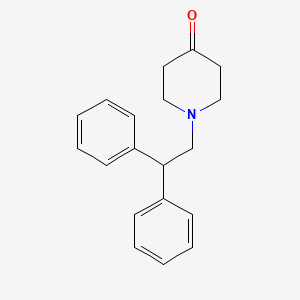

1-(2,2-Diphenylethyl)piperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69663-58-7 |

|---|---|

Molecular Formula |

C19H21NO |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

1-(2,2-diphenylethyl)piperidin-4-one |

InChI |

InChI=1S/C19H21NO/c21-18-11-13-20(14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 |

InChI Key |

YDLBCBNFMGLGBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 2,2 Diphenylethyl Piperidin 4 One

Strategies for the Construction of the Piperidin-4-one Ring System

The synthesis of the piperidin-4-one core is a well-explored area of organic chemistry, with several classical and modern methods available to chemists. These strategies are crucial for accessing a wide variety of substituted piperidin-4-ones, which can then be further functionalized.

Mannich Reaction and Its Catalytic Variations in Piperidin-4-one Synthesis

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a primary amine or ammonia (B1221849), and two equivalents of a ketone possessing α-hydrogens. nih.govnih.gov For the synthesis of N-substituted 2,6-diarylpiperidin-4-ones, an aromatic aldehyde, a primary amine, and an acetone (B3395972) derivative are commonly employed. nih.gov

The classical approach often utilizes acid or base catalysis. However, recent advancements have focused on the development of more efficient and stereoselective catalytic variations. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of piperidin-4-one derivatives. acs.org Proline and its derivatives are frequently used as catalysts to facilitate enantioselective Mannich-type reactions, leading to the formation of chiral piperidin-4-ones. nih.gov Furthermore, the nitro-Mannich (or aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, provides a versatile route to β-nitroamines, which can be further transformed into piperidin-4-one structures.

Dieckmann Condensation and Related Intramolecular Cyclization Pathways for Piperidin-4-ones

The Dieckmann condensation is another classical and widely used method for the construction of cyclic ketones, including piperidin-4-ones. researchgate.net This intramolecular Claisen condensation of a diester is typically promoted by a strong base, such as sodium ethoxide or sodium hydride. researchgate.netsciencemadness.org The synthesis of 4-piperidones via this method often begins with the Michael addition of a primary amine to two molecules of an α,β-unsaturated ester, such as an alkyl acrylate (B77674). The resulting diester then undergoes intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the desired piperidin-4-one. mdpi.comresearchgate.netresearchgate.net

While effective, the Dieckmann condensation can be sensitive to reaction conditions, with the potential for side reactions. prepchem.com Careful control of temperature and stoichiometry is often necessary to achieve high yields. Variations of this intramolecular cyclization strategy continue to be developed to improve efficiency and substrate scope.

Novel Annulation and Cascade Reaction Approaches (e.g., α-Imino Rhodium Carbene-Initiated Processes)

Modern synthetic chemistry has seen the emergence of novel and powerful methods for the construction of heterocyclic rings. Among these, annulation and cascade reactions offer significant advantages in terms of efficiency and atom economy. Phosphine-catalyzed [4+2] annulation reactions of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes have been developed for the synthesis of piperidine (B6355638) derivatives. dicp.ac.cn

A particularly innovative approach involves the use of α-imino rhodium carbenes. These reactive intermediates can initiate cascade reactions that lead to the formation of valuable piperidin-4-one derivatives in excellent yields. prepchem.comnih.govsci-hub.ruacsgcipr.org This process often involves a 1,2-aryl or alkyl migration followed by an annulation step. The high efficiency, broad substrate scope, and the ability to perform the reaction as a one-pot procedure make this a highly attractive strategy for the synthesis of complex piperidine structures. sci-hub.ru

Stereoselective Synthesis of Piperidin-4-one Derivatives

The control of stereochemistry is a critical aspect of modern drug discovery and development. Consequently, significant research has been dedicated to the stereoselective synthesis of piperidin-4-one derivatives. As mentioned earlier, organocatalytic Mannich reactions can provide enantiomerically enriched products. acs.org

Other strategies for achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. For example, the reduction of a chiral piperidin-4-one can lead to the formation of stereochemically defined piperidin-4-ols. Gold-catalyzed cyclization of N-homopropargyl amides has been shown to be a modular and stereoselective method for the synthesis of substituted piperidin-4-ols via a piperidin-4-one intermediate.

Installation of the 2,2-Diphenylethyl Moiety onto the Piperidin-4-one Core

Once the piperidin-4-one ring system is in hand, the next crucial step is the introduction of the 2,2-diphenylethyl group at the nitrogen atom. This is typically achieved through an N-alkylation reaction.

Optimized Methods for N-Alkylation with Diphenylethyl Fragments

The N-alkylation of piperidin-4-one with a 2,2-diphenylethyl fragment, such as 2,2-diphenylethyl bromide, presents a challenge due to the steric bulk of the alkylating agent. Standard SN2 alkylation conditions may result in low yields or require harsh conditions. Therefore, optimized methods are often necessary to achieve efficient coupling.

Several strategies can be employed to improve the efficiency of this transformation. The use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) can facilitate the deprotonation of the piperidin-4-one nitrogen, thereby increasing its nucleophilicity. mdpi.com Another common approach involves the use of a weaker base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent, often with heating. mdpi.comcore.ac.uk

To overcome the challenges associated with sterically hindered alkylating agents, more advanced techniques can be utilized. Phase-transfer catalysis (PTC) offers a green and efficient alternative. By employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, the reaction can be carried out in a biphasic system, often with milder bases and at lower temperatures. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. sciencemadness.orgdicp.ac.cn Microwave irradiation can significantly reduce reaction times and improve yields in N-alkylation reactions, even with challenging substrates. nih.gov The use of microwave heating in the presence of a base like K₂CO₃ or Cs₂CO₃ in a high-boiling solvent such as DMF or N-methyl-2-pyrrolidinone (NMP) can be an effective method for the N-alkylation of piperidin-4-one with bulky electrophiles. nih.gov

The table below summarizes various conditions that can be applied to the N-alkylation of piperidin-4-one, which can be optimized for the specific case of the 2,2-diphenylethyl fragment.

| Method | Base | Solvent | Catalyst | Key Features |

| Conventional Heating | K₂CO₃, NaH | DMF, Acetonitrile | None | Standard, well-established method. |

| Phase-Transfer Catalysis | NaOH, K₂CO₃ | Toluene/Water | Quaternary Ammonium Salt | Milder conditions, environmentally friendly. researchgate.net |

| Microwave-Assisted | K₂CO₃, Cs₂CO₃ | DMF, NMP | None | Rapid reaction times, improved yields. nih.gov |

| Copper Metallaphotoredox | Not applicable | Not applicable | Copper(II) salt and photocatalyst | Room temperature coupling of alkyl bromides. acsgcipr.org |

Precursors and Intermediate Synthesis for the 2,2-Diphenylethyl Group

The synthesis of the target compound fundamentally relies on the preparation of the 2,2-diphenylethyl moiety, typically in the form of 2,2-diphenylethylamine (B1585070). This intermediate serves as the primary building block for introducing the N-substituent onto the piperidin-4-one ring. chemimpex.com

Several synthetic routes to 2,2-diphenylethylamine have been established. A common laboratory-scale method involves the reaction of a Grignard reagent with a nitrile. Specifically, benzylmagnesium chloride can be reacted with benzonitrile (B105546) to form an intermediate imine, which upon subsequent hydrolysis and reduction, yields 2,2-diphenylethylamine. ontosight.ai

Another key precursor is diphenylacetonitrile, which can be reduced to afford 2,2-diphenylethylamine. The synthesis of 1-(2,2-diphenylethyl)piperidin-4-one itself can then be achieved through methods such as the Dieckmann cyclization. This approach involves the condensation of phenethylamine (B48288) with two equivalents of an acrylate ester (e.g., methyl acrylate) to produce a diester intermediate. researchgate.net Subsequent intramolecular cyclization of this diester, followed by hydrolysis and decarboxylation, yields the desired N-substituted piperidin-4-one. researchgate.netsemanticscholar.org

Table 1: Synthesis of Key Precursors for the 2,2-Diphenylethyl Group

| Precursor/Intermediate | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 2,2-Diphenylethylamine | Grignard Reaction | Benzylmagnesium chloride, Benzonitrile | ontosight.ai |

| This compound | Dieckmann Cyclization | 2,2-Diphenylethylamine, Methyl acrylate | researchgate.net |

Functional Group Transformations and Derivatization of this compound

The chemical reactivity of this compound is centered around its two primary functional regions: the carbonyl group at the C-4 position and the piperidine ring itself, particularly the α-carbons.

The ketone functionality at the C-4 position is a prime site for a variety of nucleophilic addition and condensation reactions, allowing for the introduction of diverse substituents.

Grignard Reactions: Treatment with organometallic reagents, such as Grignard reagents, leads to the formation of tertiary alcohols. For instance, reacting this compound with methylmagnesium bromide in tetrahydrofuran (B95107) results in the synthesis of 4-methyl-1-(2,2-diphenylethyl)-4-piperidinol. prepchem.com

Reduction: The carbonyl group can be reduced to a secondary alcohol (piperidin-4-ol) using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an exocyclic double bond. This is a crucial step in the synthesis of various analogues of pharmacologically active molecules. acs.org

Condensation Reactions: The C-4 ketone can undergo condensation with amines or hydrazines to form imines, oximes, hydrazones, or semicarbazones. These reactions are often precursors to further heterocyclic ring formations. biomedpharmajournal.org For example, condensation with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone derivative. biomedpharmajournal.org

Table 2: Selected Reactions at the C-4 Carbonyl Group

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Grignard Reaction | Methylmagnesium bromide | Tertiary alcohol | prepchem.com |

| Wittig Reaction | Phosphonium ylide | Alkene | acs.org |

| Condensation | Thiosemicarbazide | Thiosemicarbazone | biomedpharmajournal.org |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH3CN) | 4-Amino-piperidine | researchgate.net |

Functionalization of the piperidine ring, especially at the α-carbons (C-2 and C-6), is a powerful strategy for creating structural diversity. nih.gov Modern synthetic methods have enabled selective modifications at these positions.

One approach involves a rhodium-catalyzed cascade reaction initiated by an α-imino carbene, which can lead to the formation of highly substituted piperidin-4-one derivatives through a process of 1,2-aryl/alkyl migration and annulation. acs.orgnih.gov Photocatalytic methods also offer a mild and efficient route for the regiodivergent functionalization of saturated N-heterocycles. researchgate.netchemrxiv.org By employing a flavin-based catalyst under visible light, it is possible to achieve either α-hydroxylation or β-elimination, depending on the choice of base. researchgate.net These methods provide access to a wide array of functionalized piperidines that are valuable in pharmaceutical synthesis. researchgate.netchemrxiv.org

The piperidin-4-one framework is an excellent template for scaffold diversification, enabling the synthesis of libraries of compounds for drug discovery. researchgate.net Multi-component reactions (MCRs) are particularly effective for this purpose, as they allow for the construction of complex, highly substituted piperidine structures in a single step from simple starting materials. growingscience.comresearchgate.net

For instance, a four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile can generate diverse piperidone products with a high degree of skeletal and stereochemical complexity. researchgate.net Another strategy for diversification is the aza-Michael reaction, which can be used to synthesize 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. acs.orgnih.gov These chirally enriched scaffolds can then be used to produce novel analogues of existing drugs, allowing for the exploration of structure-activity relationships related to stereochemistry. acs.orgnih.gov

Table 3: Strategies for Scaffold Diversification

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot synthesis combining three or more reactants. | High atom economy, rapid access to complexity. | researchgate.net |

| Aza-Michael Reaction | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. | Forms C-N bonds, allows for chiral synthesis. | acs.org |

| Chemical Modulation | Systematic modification of different parts of the scaffold (e.g., linkers, substituents). | Exploration of structure-activity relationships. | mdpi.comresearchgate.net |

The piperidin-4-one core can be used as a starting material to construct fused or spiro-heterocyclic systems, significantly expanding its chemical space.

Pyrazoles: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com To form a pyrazole (B372694) from this compound, the piperidone can first be converted into an α,β-unsaturated ketone (a chalcone (B49325) analogue) via an Aldol condensation with an appropriate aldehyde. Subsequent cyclocondensation of this intermediate with hydrazine hydrate (B1144303) yields the corresponding pyrazole-fused or substituted piperidine. nih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming a thiazole ring, involving the reaction of an α-haloketone with a thioamide. nih.govresearchgate.net To apply this to the piperidin-4-one scaffold, the ketone can be halogenated at the α-position (C-3 or C-5) to form an α-haloketone intermediate. This intermediate can then be reacted with a thioamide, such as thiourea, to construct the thiazole ring. nih.gov

Table 4: Synthesis of Heterocyclic Systems

| Heterocycle | General Method | Key Intermediate from Piperidin-4-one | Reference |

|---|---|---|---|

| Pyrazole | Cyclocondensation with hydrazine | α,β-Unsaturated ketone (chalcone analogue) | nih.gov |

| Thiazole | Hantzsch Synthesis | α-Haloketone | nih.govresearchgate.net |

Green Chemistry Approaches and Sustainable Synthesis Protocols for Piperidin-4-one Derivatives

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for the synthesis of piperidin-4-one derivatives. researchgate.netnih.gov These green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One-pot, multi-component syntheses are inherently greener than traditional multi-step methods as they reduce the need for intermediate purification steps, thus saving solvents and energy. growingscience.com The use of environmentally benign catalysts, such as citric acid or zirconium tetrachloride, in these reactions further enhances their green credentials. growingscience.com

A notable advancement is the use of Deep Eutectic Solvents (DESs) as reaction media. researchgate.netasianpubs.org DESs, such as those formed from glucose-urea or choline (B1196258) chloride-glucose, are biodegradable, non-toxic, and inexpensive alternatives to volatile organic solvents. researchgate.netasianpubs.org The synthesis of various 2,6-diarylpiperidin-4-one derivatives has been successfully demonstrated in these green solvents, often with improved yields and simpler work-up procedures. researchgate.netasianpubs.org These methods represent a significant step towards the sustainable production of valuable piperidin-4-one scaffolds. rsc.org

Table 5: Green Chemistry Approaches for Piperidin-4-one Synthesis

| Approach | Example | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Use of Deep Eutectic Solvents (e.g., glucose-urea). | Biodegradable, non-toxic, inexpensive, improved yields. | researchgate.netasianpubs.org |

| One-Pot Synthesis | Multi-component reaction of anilines, aldehydes, and β-keto esters. | High atom economy, reduced waste and energy consumption. | growingscience.comresearchgate.net |

| Green Catalysts | Use of citric acid or zirconium tetrachloride. | Environmentally benign, efficient catalysis. | growingscience.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2,2 Diphenylethyl Piperidin 4 One Analogs

Conformational Analysis of the Piperidin-4-one Ring System within 1-(2,2-Diphenylethyl)piperidin-4-one and its Derivatives

The piperidin-4-one ring typically adopts a chair conformation, as this arrangement minimizes torsional strain and steric repulsion between substituents. nih.govwesternsydney.edu.au However, the presence and orientation of substituents can significantly influence the ring's preferred conformation. nih.gov The stability of a chair conformation is largely dictated by the energetic penalty of axial versus equatorial substituent placement. libretexts.org Larger substituents generally favor the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial groups. libretexts.org

In the case of this compound, the large N-substituent is equatorial. The conformation can be influenced by other factors as well. For instance, the hybridization state of atoms within the ring can cause distortions. The sp² hybridization of the carbonyl carbon (C4) can lead to deviations from an ideal chair geometry. nih.gov Furthermore, the introduction of other substituents on the ring can shift the conformational equilibrium. Bulky groups at the C2 and C6 positions can force the ring into a distorted chair or even a twist-boat conformation to alleviate steric strain. chemrevlett.com Studies on various piperidin-4-one derivatives show that the ring can adopt chair, boat, and twist-boat forms depending on the substitution pattern and crystal packing forces. chemrevlett.comnih.gov

| Conformation | Key Characteristics | Influencing Factors |

| Chair | Most stable, lowest energy state for unsubstituted piperidine (B6355638). nih.gov | Minimizes steric and torsional strain. westernsydney.edu.au Favored by bulky equatorial substituents. libretexts.org |

| Twist-Boat | Higher energy than the chair form. westernsydney.edu.au | Can be stabilized by specific protein-ligand interactions or intramolecular forces. nih.gov |

| Half-Chair | Often a transition state between other conformations. westernsydney.edu.au | Can be induced by sp² hybridized atoms adjacent to the ring nitrogen. nih.gov |

The introduction of chiral centers into the this compound scaffold necessitates a thorough evaluation of stereochemistry, as biological systems are inherently chiral. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to undesirable effects. researchgate.net

For example, if a substituent is introduced at the C3 position of the piperidin-4-one ring, it creates a stereocenter. The (R) and (S) enantiomers will orient this substituent differently in three-dimensional space. This can lead to stereospecific interactions with a target receptor, where only one enantiomer can achieve the optimal binding orientation. Research on related chiral piperidines, such as 1-(1,2-diphenylethyl)piperidine, has demonstrated that enantiomers can have vastly different affinities for biological targets like the NMDA receptor. researchgate.net Therefore, ensuring enantiomeric purity is a critical aspect of designing potent and selective ligands.

The following table illustrates the conceptual impact of enantiomeric purity on biological activity, using hypothetical data for a chiral analog.

| Enantiomer | Target Binding Affinity (Ki, nM) | Biological Response |

| (R)-isomer | 15 | High Potency |

| (S)-isomer | 850 | Low Potency |

| Racemic Mixture | 432 (average effect) | Reduced overall potency |

Rational Design of this compound Analogs for Modulated Biological Interactions

Rational drug design for this class of compounds involves systematically modifying the core structure to optimize interactions with a specific biological target. This process targets the N-substituent, the aromatic rings, and the diphenylethyl moiety itself to enhance affinity and specificity.

The substituent attached to the piperidine nitrogen is a key determinant of ligand-target recognition. The nitrogen atom is often protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic residue (e.g., Aspartate) in the receptor's binding pocket. nih.gov The nature of the N-substituent—its size, lipophilicity, and flexibility—governs how the ligand positions itself within the binding site.

In the parent compound, the 2,2-diphenylethyl group serves as a bulky, hydrophobic anchor. Modifying this group can fine-tune the compound's properties. For instance, altering the length of the ethyl linker or replacing the entire group with other functionalities can drastically change binding affinity and selectivity for targets such as opioid or sigma receptors. nih.govresearchgate.net SAR studies on related piperidine-based ligands have shown that even small changes to the N-substituent can lead to significant shifts in activity. nih.gov

The two phenyl rings of the diphenylethyl moiety are primary sites for modification to alter the molecule's pharmacophoric features. These rings often engage in hydrophobic and π-π stacking interactions within the target protein. nih.gov Introducing substituents onto these rings can modulate the electronic properties (electron-donating or electron-withdrawing) and steric profile of the ligand.

For example, adding electron-withdrawing groups like halogens (e.g., -F, -Cl) or electron-donating groups like methoxy (-OCH₃) can influence the molecule's interaction with specific amino acid residues. nih.gov Such substitutions can enhance binding affinity or improve selectivity for one receptor subtype over another. Studies on various bioactive piperidines have demonstrated that aromatic substitution is a powerful tool for optimizing ligand properties. nih.govnih.gov

| Aromatic Substitution | Effect on Pharmacophore | Potential Impact on Binding |

| Fluoro (-F) | Increases lipophilicity, can form hydrogen bonds. | May enhance membrane permeability and target affinity. |

| Chloro (-Cl) | Increases lipophilicity and size. | Can occupy additional hydrophobic pockets in the receptor. |

| Methoxy (-OCH₃) | Electron-donating, can act as H-bond acceptor. | May alter electronic interactions and form key hydrogen bonds. |

| Hydroxy (-OH) | Can act as H-bond donor and acceptor. | Often increases affinity through specific hydrogen bonding. nih.gov |

The 2,2-diphenylethyl moiety is a distinguishing feature of the molecule, providing a bulky and conformationally constrained hydrophobic structure. This group is critical for defining the ligand's binding specificity. nih.gov Specificity in molecular recognition arises from a combination of shape complementarity and favorable chemical interactions between the ligand and its target. nih.gov The rigid, well-defined shape of the 2,2-diphenylethyl group can allow it to fit snugly into a specific hydrophobic pocket of a receptor, excluding it from binding to other, differently shaped off-target proteins.

The precise arrangement of the two phenyl groups is crucial. Isomeric variants, such as the 1,2-diphenylethyl group found in diphenidine, present a different three-dimensional shape that leads to a distinct pharmacological profile. nih.gov The 2,2-disubstitution pattern prevents rotation around the C-C bond of the ethyl group, creating a more defined conformation compared to a 1,2-disubstituted analog. This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity and greater specificity for the intended target. nih.gov

Computational Approaches in SAR Elucidation and Molecular Optimization

The exploration of Structure-Activity Relationships (SAR) and the rational design of novel analogs of this compound are significantly enhanced by a variety of computational chemistry techniques. These in silico methods provide deep insights into the molecular interactions, conformational preferences, and electronic properties that govern the biological activity of these compounds. By modeling complex biological systems at the atomic level, researchers can predict the binding affinity of ligands to their target receptors, understand the dynamics of these interactions, and refine molecular structures to optimize their therapeutic potential. The following sections detail the application of molecular docking, molecular dynamics simulations, and quantum chemical calculations in the SAR elucidation and molecular optimization of this compound analogs.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the specific interactions between this compound analogs and their biological targets.

In a typical molecular docking study, a three-dimensional model of the target receptor is used to create a virtual binding site. The this compound analog, or a library of its derivatives, is then computationally placed into this binding site in various possible conformations and orientations. A scoring function is employed to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Key interactions that are often analyzed in the docking of piperidine derivatives include:

Hydrogen Bonds: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while modifications to the core structure can introduce hydrogen bond donors. These interactions are crucial for anchoring the ligand within the binding pocket. For instance, studies on other piperidine-containing molecules have highlighted the formation of hydrogen bonds with specific amino acid residues like Glu172. nih.gov

Hydrophobic Interactions: The two phenyl rings of the 2,2-diphenylethyl moiety contribute significantly to hydrophobic interactions with nonpolar residues in the receptor's binding site. The nature and orientation of these aromatic rings can influence the strength of these interactions.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the receptor. These interactions are vital for the proper orientation and stabilization of the ligand-receptor complex. nih.gov

Cation-π Interactions: The protonated nitrogen of the piperidine ring can form cation-π interactions with the electron-rich aromatic side chains of amino acids like Phe107. nih.gov

The insights gained from molecular docking studies guide the rational design of new analogs. For example, if a docking simulation reveals an unoccupied hydrophobic pocket, a medicinal chemist might design a new analog with an additional hydrophobic group to fill that space, potentially increasing binding affinity. Similarly, the identification of key hydrogen bonding interactions can inform the placement of functional groups that can participate in such bonds.

| Interaction Type | Key Moieties on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Piperidine Nitrogen, Carbonyl Oxygen | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Diphenylethyl Group | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interactions | Protonated Piperidine Nitrogen | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This technique is crucial for assessing the conformational flexibility of this compound analogs and the stability of their complexes with biological targets.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict how the atoms will move over a certain period. mdpi.com For this compound and its analogs, MD simulations can provide valuable information on:

Conformational Preferences: The flexibility of the ethyl linker and the orientation of the diphenyl groups can be explored. MD simulations can reveal the most stable conformations of the molecule in a solvent or within a binding site, which may differ from its lowest energy state in a vacuum. nih.gov

Binding Stability: By running an MD simulation of the ligand-receptor complex obtained from molecular docking, researchers can assess its stability over time. nih.gov If the ligand remains in the binding pocket in a stable conformation, it suggests a favorable interaction. Conversely, if the ligand quickly dissociates, it may indicate a less stable binding mode.

Solvent Effects: MD simulations explicitly model the solvent molecules, providing a more realistic environment to study the ligand-receptor interactions. The role of water molecules in mediating hydrogen bond networks between the ligand and the receptor can be investigated.

A key metric often analyzed in MD simulations is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD plot for the ligand within the binding site suggests that the binding pose is stable. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. researchgate.net These methods are used to analyze the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs.

Key applications of quantum chemical calculations in this context include:

Molecular Geometry Optimization: DFT methods can be used to determine the most stable three-dimensional structure of the molecule, providing accurate bond lengths and angles. researchgate.net This optimized geometry can then be used as the starting point for molecular docking studies.

Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. nih.gov A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of the molecule. nih.gov It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions with the receptor. researchgate.net

Calculation of Reactivity Descriptors: Quantum chemical calculations can be used to compute various reactivity descriptors, such as electronegativity, chemical hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity and can be used in Quantitative Structure-Activity Relationship (QSAR) studies.

For instance, a study on piperidine derivatives utilized DFT to gain insights into their molecular geometry and electronic stability, which are crucial for their biological activity. researchgate.net

| Computational Method | Information Gained | Application in Drug Design |

| Molecular Docking | Binding pose, binding affinity, key interactions | Lead identification and optimization, virtual screening |

| Molecular Dynamics Simulations | Conformational stability, binding stability, solvent effects | Validation of docking results, understanding dynamic interactions |

| Quantum Chemical Calculations | Optimized geometry, electronic properties, reactivity | Understanding intrinsic molecular properties, guiding QSAR studies |

Advanced Spectroscopic and Analytical Characterization of 1 2,2 Diphenylethyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of 1-(2,2-Diphenylethyl)piperidin-4-one are predicted to exhibit characteristic signals corresponding to its unique structural moieties: the diphenylethyl group and the piperidin-4-one ring.

The ¹H NMR spectrum is expected to show distinct resonances for the aromatic protons of the two phenyl groups, likely appearing as a complex multiplet in the range of δ 7.2-7.4 ppm. The methine proton of the diphenylethyl group (CH(Ph)₂) would likely resonate as a triplet, integrating to one proton. The methylene protons of the ethyl linker and the piperidine (B6355638) ring would appear at different chemical shifts, influenced by their proximity to the nitrogen atom and the carbonyl group.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the piperidin-4-one ring is expected to be the most downfield signal, typically appearing around δ 208-210 ppm. The carbons of the two phenyl rings would resonate in the aromatic region (δ 125-145 ppm). The carbons of the piperidine ring and the ethyl linker would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analysis of structurally similar compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H | 7.20 - 7.40 (m, 10H) |

| CH(Ph)₂ | 4.10 - 4.20 (t, 1H) |

| N-CH₂-CH(Ph)₂ | 2.80 - 2.90 (d, 2H) |

| Piperidine-H (adjacent to N) | 2.60 - 2.75 (m, 4H) |

| Piperidine-H (adjacent to C=O) | 2.40 - 2.55 (m, 4H) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analysis of structurally similar compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 208.0 - 210.0 |

| Aromatic C-H | 128.0 - 129.0 |

| Aromatic C (quaternary) | 142.0 - 144.0 |

| CH(Ph)₂ | 50.0 - 52.0 |

| N-CH₂-CH(Ph)₂ | 58.0 - 60.0 |

| Piperidine-C (adjacent to N) | 52.0 - 54.0 |

| Piperidine-C (adjacent to C=O) | 40.0 - 42.0 |

To further confirm the structure and establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the methine proton of the diphenylethyl group and the adjacent methylene protons, as well as among the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity of the entire molecule, for example, by showing a correlation from the methylene protons of the ethyl group to the quaternary aromatic carbons and the carbons of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

HR-ESI-MS provides a highly accurate mass measurement of the protonated molecule [M+H]⁺. For this compound (C₂₁H₂₅NO), the calculated exact mass of the protonated molecule is approximately 308.2014 m/z. Experimental determination of this value with high precision would strongly support the proposed elemental composition.

GC-MS with electron ionization (EI) would provide a characteristic fragmentation pattern that serves as a molecular fingerprint. While the molecular ion peak might be weak or absent, several key fragment ions would be expected. A prominent fragmentation pathway for related compounds involves the cleavage of the bond between the nitrogen and the ethyl group, leading to characteristic ions.

A key fragment would likely be the formation of the diphenylmethyl cation ([CH(Ph)₂]⁺) at m/z 167. Another significant fragmentation would be the formation of the piperidin-4-one radical cation or related fragments. A study on the closely related compound 1-(2,2-diphenylethyl)piperidine (lacking the ketone) showed a characteristic iminium ion at m/z 98, which corresponds to the piperidine ring fragment. nih.gov A similar fragmentation for this compound could lead to a fragment ion corresponding to the piperidin-4-one moiety.

Under chemical ionization (CI), a softer ionization technique, a more abundant protonated molecule [M+H]⁺ would be expected, further confirming the molecular weight.

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound (Predicted data based on fragmentation patterns of similar structures)

| m/z | Proposed Fragment Identity |

| 307 | [M]⁺ (Molecular Ion) |

| 167 | [CH(Ph)₂]⁺ |

| 140 | [M - CH(Ph)₂]⁺ |

| 98 | Piperidinium ion fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ketone carbonyl group.

Table 4: Predicted Characteristic IR Absorption Bands for this compound (Predicted data based on characteristic functional group frequencies)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3020 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic |

| ~1715 | C=O stretch | Ketone |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1150 - 1000 | C-N stretch | Tertiary Amine |

| 750, 700 | C-H bend (out-of-plane) | Monosubstituted Benzene |

The most prominent feature would be the strong C=O stretching vibration of the ketone, expected around 1715 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic portions of the molecule (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the tertiary amine would likely be observed in the fingerprint region.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and torsional angles. nih.gov This method is indispensable for establishing the absolute configuration of chiral centers and elucidating the preferred solid-state conformation of compounds like this compound and its derivatives. The conformation of the piperidine ring, a core structural motif, is of particular interest as it significantly influences the compound's physicochemical and biological properties.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, substitutions on the nitrogen and carbon atoms of the ring can lead to conformational distortions, resulting in twisted boat or half-chair forms. nih.govchemrevlett.com X-ray diffraction studies on various N-substituted piperidin-4-one derivatives have provided critical insights into these conformational preferences.

For instance, the crystal structure of a related chiral derivative, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, reveals that the six-membered piperidine ring adopts a stable chair conformation. nih.goviucr.org In this conformation, the bulky N-substituent occupies an equatorial position to reduce steric hindrance. nih.gov The determination of absolute configuration through X-ray crystallography often relies on the presence of a heavy atom to induce anomalous dispersion. thieme-connect.de However, in many organic molecules, the configuration of a known chiral center, often derived from a starting material, can be used as an internal reference to determine the stereochemistry of newly formed centers. iucr.orgnih.gov

The solid-state conformation is not only dictated by intramolecular forces but also by intermolecular interactions that form the crystal lattice. Hydrogen bonds and other weak interactions play a crucial role in stabilizing the crystal packing. In the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, weak C—H⋯O hydrogen bonds link molecules into supramolecular chains. iucr.org The study of these packing arrangements is vital for understanding polymorphism, solubility, and other material properties.

Detailed crystallographic data from a representative piperidin-4-one derivative illustrates the precision of this technique.

| Parameter | 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one nih.goviucr.org |

| Formula | C₁₃H₁₇NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1234 (2) |

| b (Å) | 13.1354 (5) |

| c (Å) | 14.3578 (5) |

| Piperidine Ring Conformation | Chair |

| Cremer-Pople Parameters | Q = 0.553 (3) Å, θ = 168.8 (3)°, φ = 171.8 (18)° |

This table is generated based on available data for a representative derivative to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental tools for the analysis of this compound and its derivatives, enabling both the assessment of purity and the separation of complex isomeric mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques, often coupled with mass spectrometry (MS) for enhanced detection and structural elucidation. nih.govnih.gov

Purity assessment is critical in synthetic chemistry to ensure the final product is free from starting materials, intermediates, and side-products. Reversed-phase HPLC (RP-HPLC) is a standard method for this purpose, where compounds are separated based on their hydrophobicity. A typical RP-HPLC system might use a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The purity of a sample is determined by the relative area of its corresponding peak in the chromatogram.

The separation of isomers, which have identical molecular formulas but different spatial arrangements, presents a more significant analytical challenge. For piperidine derivatives, this can include structural isomers, diastereomers, and enantiomers.

Structural Isomer Separation: Structural isomers, such as 1-(1,2-diphenylethyl)piperidine and 1-(2,2-diphenylethyl)piperidine, can often be separated by standard chromatographic techniques due to differences in their physical properties. nih.govtus.ie GC-MS analysis, for example, can differentiate between these isomers based on their distinct fragmentation patterns and retention times. tus.ie The formation of characteristic iminium ions during mass spectrometry provides a clear diagnostic tool for distinguishing between the isomeric pairs. nih.gov

Enantiomer and Diastereomer Separation: The separation of chiral isomers (enantiomers) requires the use of a chiral environment. This is typically achieved using chiral stationary phases (CSPs) in HPLC. mdpi.com These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Various types of CSPs, including those based on macrocyclic glycopeptides or carbohydrates, have been successfully used for the enantioseparation of chiral heterocyclic compounds. mdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. mdpi.comnih.gov For instance, diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives have been successfully separated using semi-preparative HPLC methods, allowing for the isolation and characterization of each pure stereoisomer. nih.gov

The table below summarizes chromatographic conditions that can be applied for the analysis of piperidine derivatives.

| Technique | Stationary Phase | Mobile Phase Example | Application |

| RP-HPLC | C18 | Acetonitrile/Water Gradient | Purity Assessment |

| GC-MS | Capillary Column (e.g., DB-5) | Helium (Carrier Gas) | Structural Isomer Differentiation nih.govtus.ie |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Heptane/Ethanol | Enantiomeric Separation mdpi.com |

| Semi-Preparative HPLC | C18 or other suitable phase | Varies (e.g., Acetonitrile/Water) | Diastereomer Isolation nih.govnsf.gov |

This table outlines common chromatographic techniques and conditions used for the analysis and separation of piperidine derivatives.

Pre Clinical Pharmacological Investigations and Target Engagement of 1 2,2 Diphenylethyl Piperidin 4 One Derivatives in Vitro Focus

In Vitro Receptor Binding Assays and Transporter Modulation Studies

In vitro binding assays are fundamental in early-stage drug discovery to quantify the interaction between a ligand and its target protein, typically a receptor or transporter. These assays provide critical data on affinity (how strongly the ligand binds) and selectivity (how well the ligand distinguishes between different targets).

Derivatives based on the N-substituted piperidine (B6355638) framework have shown significant affinity for several key CNS targets, including NMDA receptors, sigma receptors, and vesicular monoamine transporters.

NMDA Receptor Modulation: Compounds structurally related to 1-(2,2-diphenylethyl)piperidin-4-one, specifically those with a diphenylethyl moiety, have been investigated as NMDA receptor channel blockers. The enantiomers of 1-(1,2-diphenylethyl)piperidine (DEP), which are flexible homeomorphs of the known NMDA channel blocker MK-801, were synthesized and tested for their ability to inhibit [3H]MK-801 binding. The (S)-enantiomer of DEP demonstrated high potency, being five times more potent than its primary amine precursor, (S)-1,2-diphenylethylamine. This highlights the significant contribution of the piperidine ring to receptor affinity. A high degree of stereospecificity was observed, with the (S)-enantiomer being approximately 49 times more potent than the (R)-enantiomer nih.govmeduniwien.ac.atresearchgate.net.

| Compound | Target | Assay | Affinity (Ki) | Stereoselectivity Ratio (R/S) |

|---|---|---|---|---|

| (S)-1-(1,2-Diphenylethyl)piperidine | NMDA Receptor Channel | [3H]MK-801 Inhibition | 26 nM | 49 |

| (R)-1-(1,2-Diphenylethyl)piperidine | NMDA Receptor Channel | [3H]MK-801 Inhibition | 1270 nM |

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: A series of 1,4-diphenalkylpiperidine analogs were synthesized and evaluated for their ability to inhibit the vesicular monoamine transporter-2 (VMAT2), a critical component in the storage and release of monoamine neurotransmitters. These studies used radioligand binding assays with [3H]dihydrotetrabenazine (DTBZ) and functional uptake assays with [3H]dopamine. Analogs featuring a 1-phenethyl group and a 4-(2-methoxyphenethyl) moiety on the piperidine ring were found to be particularly potent inhibitors of VMAT2 function. For instance, compounds 8h , 8j , and 8m from one such study exhibited Ki values of 9.3 nM, 13 nM, and 13 nM, respectively, for the inhibition of [3H]dopamine uptake, marking them as some of the most potent VMAT2 inhibitors reported nih.govnih.gov.

| Compound | Target | Assay | Inhibitory Potency (Ki) |

|---|---|---|---|

| Analog 8h | VMAT2 | [3H]Dopamine Uptake Inhibition | 9.3 nM |

| Analog 8j | VMAT2 | [3H]Dopamine Uptake Inhibition | 13 nM |

| Analog 8m | VMAT2 | [3H]Dopamine Uptake Inhibition | 13 nM |

Sigma Receptor Affinity: The piperidine scaffold is a common feature in ligands targeting sigma receptors (σR), which are implicated in various neurological disorders and cancer. Screening of piperidine-based compound libraries has identified ligands with high affinity and selectivity for the sigma-1 (σ₁) subtype. For example, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone demonstrated a high affinity for the σ₁ receptor with a Ki value of 3.2 nM, comparable to the reference compound haloperidol (Ki = 2.5 nM) nih.gov. Studies on other series have shown that modifications to the piperidine core can tune selectivity between σ₁ and σ₂ receptors. Certain piperidine derivatives show high preference for the σ₁ receptor, which is considered a key structural element for dual-affinity H₃/σ₁ receptor ligands nih.gov.

Computational modeling and molecular docking studies have provided significant insights into how piperidine derivatives interact with their biological targets at a molecular level.

For sigma-1 (σ₁) receptor ligands, docking analyses have elucidated the key interactions within the receptor's binding pocket. The protonated nitrogen atom of the piperidine ring is a crucial pharmacophoric element, forming a bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126 nih.gov. This electrostatic interaction anchors the ligand in the binding site. Furthermore, the aromatic rings of the N-substituent, such as the diphenylethyl group, occupy two hydrophobic sub-pockets within the receptor. These hydrophobic interactions, along with a potential π–cation interaction between the ionized piperidine nitrogen and the Phe107 residue, are critical for stabilizing the ligand-receptor complex and achieving high binding affinity nih.gov. The loss of these multiple interactions, for instance, through the addition of certain polar groups, can lead to a significant reduction in affinity nih.gov.

Enzyme Inhibition Studies of this compound Derivatives

Beyond receptors and transporters, derivatives of the piperidin-4-one scaffold have been shown to be effective inhibitors of various enzymes, including cholinesterases and monoamine oxidases, which are important targets in neurodegenerative diseases.

Cholinesterase Inhibition: Derivatives of 1-benzylpiperidine have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC₅₀ value of 0.56 nM nih.gov. This compound also showed remarkable selectivity, with an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE) nih.gov. Other studies on benzimidazole-based piperidine hybrids also showed moderate to good inhibitory activities against both AChE and BuChE, with IC₅₀ values in the micromolar range nih.gov.

Monoamine Oxidase (MAO) Inhibition: Piperidine derivatives have been extensively studied as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes involved in the metabolism of monoamine neurotransmitters. A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing preferential inhibition of MAO-B mdpi.comnih.gov. Compound S5 from this series was the most potent MAO-B inhibitor, with an IC₅₀ of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. Kinetic studies revealed that this inhibition was competitive and reversible, with a Ki value of 0.155 µM mdpi.comnih.gov. Similarly, 4-phenethyl-1-propargylpiperidine derivatives have been developed as dual inhibitors of BuChE and MAO-B, with one compound exhibiting balanced, low micromolar inhibition of both enzymes (IC₅₀ of 4.3 µM for hMAO-B and 8.5 µM for hBChE) mdpi.com.

| Compound Class/Name | Target Enzyme | Inhibitory Potency (IC₅₀) | Selectivity |

|---|---|---|---|

| 1-Benzylpiperidine Derivative (21) | Acetylcholinesterase (AChE) | 0.56 nM | 18,000-fold over BuChE |

| Pyridazinobenzylpiperidine (S5) | Monoamine Oxidase B (MAO-B) | 0.203 µM | 19-fold over MAO-A |

| 4-Phenethyl-1-propargylpiperidine (15) | Monoamine Oxidase B (hMAO-B) | 4.3 µM | - |

| 4-Phenethyl-1-propargylpiperidine (15) | Butyrylcholinesterase (hBChE) | 8.5 µM | - |

Cellular Pathway Modulation by this compound Analogs

The interaction of piperidin-4-one derivatives with their primary targets can trigger downstream effects, leading to the modulation of critical cellular signaling pathways. A key pathway influenced by these compounds is the nuclear factor-κB (NF-κB) signaling cascade, which is a central regulator of inflammation and cell survival.

A synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24) , was shown to potently suppress the NF-κB pathway nih.gov. In vitro studies demonstrated that EF24 acts through the direct inhibition of IκB kinase (IKK), a key enzyme that phosphorylates the inhibitor of κB (IκB). This phosphorylation is a critical step for the degradation of IκB and the subsequent activation and nuclear translocation of NF-κB. By inhibiting IKK, EF24 prevents the liberation of NF-κB, thereby blocking the transcriptional activation of its target genes, which are often involved in promoting inflammation and preventing apoptosis nih.gov. This mechanism suggests that piperidin-4-one derivatives could have therapeutic applications in NF-κB-dependent diseases, including cancer and chronic inflammatory conditions nih.gov.

Development of Novel Chemical Probes and Research Tools based on the Piperidin-4-one Scaffold

The high affinity and selectivity of certain piperidin-4-one derivatives for specific biological targets make them excellent candidates for development as chemical probes and research tools. These tools, particularly radiolabeled ligands, are invaluable for in vitro and in vivo studies, including receptor mapping, quantification, and imaging via techniques like Single-Photon Emission Computed Tomography (SPECT).

The piperidine scaffold has been used to develop high-affinity radioligands for sigma receptors, which are often overexpressed in various tumor cell lines, including melanoma. A series of halogenated 4-(phenoxymethyl)piperidines were synthesized and radiolabeled with Iodine-123 to serve as probes for SPECT imaging nih.gov. These radioligands were synthesized with high specific activities (>74,000 MBq/µmol) and radiochemical purities (>98%). One of the most promising candidates, [123I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine , demonstrated high uptake and excellent retention in melanoma tumors in mouse models. The favorable tumor-to-tissue ratios achieved with this tracer underscore the potential of piperidine-based compounds as imaging agents for visualizing sigma receptor densities in vivo nih.gov. Such probes are critical for both basic research into the distribution of these receptors and for potential diagnostic applications in oncology.

Future Directions and Emerging Research Avenues for 1 2,2 Diphenylethyl Piperidin 4 One Research

Exploration of New Synthetic Pathways for Highly Substituted and Stereochemically Complex Analogs

While the 1,4-disubstitution pattern on the piperidine (B6355638) ring is common due to accessible synthetic routes, research has shown that additional substitutions can significantly enhance biological activity. nih.govacs.org Future efforts will likely focus on developing novel and efficient synthetic methodologies to create more complex analogs of 1-(2,2-diphenylethyl)piperidin-4-one. The development of new green methods for preparing piperidine building blocks, such as those using non-toxic catalysts, water-initiated processes, and solvent-free reactions, is a growing area of interest. ajchem-a.com

A key challenge lies in the stereoselective synthesis of these analogs. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereochemistry. Therefore, the development of synthetic routes that allow for precise control over the three-dimensional arrangement of atoms is crucial. nih.gov Techniques like the double aza-Michael reaction have been presented as atom-efficient methods to access chiral 2-substituted 4-piperidone (B1582916) building blocks. nih.govsemanticscholar.org The exploration of multi-component reactions and one-pot syntheses will also be instrumental in generating libraries of diverse and highly substituted piperidine analogs for biological screening. ajchem-a.comajchem-a.com

| Synthetic Approach | Description | Potential Advantages |

| Double Aza-Michael Reaction | An atom-efficient method for creating chiral 2-substituted 4-piperidone building blocks from divinyl ketones. nih.govsemanticscholar.org | High yield, concise, provides access to stereochemically enriched compounds. nih.govacs.org |

| Multi-component Reactions | Reactions where multiple starting materials react to form a single product in one step. ajchem-a.com | Increased efficiency, reduced waste, rapid generation of molecular diversity. ajchem-a.com |

| Green Synthetic Methods | Utilization of non-toxic catalysts, aqueous reaction media, and solvent-free conditions. ajchem-a.comresearchgate.net | Environmentally friendly, potentially lower cost, and improved safety. ajchem-a.com |

| Solid-Phase Synthesis | An efficient method for constructing 2-substituted-piperidin-4-one derivatives on a solid support. researchgate.net | Facilitates purification and allows for the rapid synthesis of compound libraries. researchgate.net |

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel this compound analogs. springernature.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecular designs. nih.gov Generative models, a type of AI, can propose novel chemical structures with desired properties, accelerating the discovery of new drug candidates. mdpi.com

ML algorithms can be trained to predict the outcome of chemical reactions, including yield and stereoselectivity. ucla.edunih.gov This predictive power can help chemists to design more efficient synthetic routes, saving time and resources. ucla.edu For instance, a neural network could be trained to predict the optimal reaction conditions for a specific transformation on the piperidin-4-one scaffold. Recurrent neural networks (RNNs) have shown the ability to generate chemically reasonable structures and can be fine-tuned with data on biologically active compounds to enhance the prediction of new bioactive molecules. nih.gov

| AI/ML Application | Description | Impact on Research |

| Generative Models | Algorithms that can create new chemical structures with desired properties. mdpi.com | Accelerates the identification of novel lead compounds. springernature.com |

| Reaction Outcome Prediction | ML models that predict the yield, selectivity, and byproducts of a chemical reaction. ucla.edu | Optimizes synthetic routes and reduces experimental effort. ucla.edu |

| Virtual Screening | Computational techniques to search large libraries of virtual compounds for those most likely to bind to a biological target. mdpi.com | Narrows down the number of compounds that need to be synthesized and tested. mdpi.com |

| Active Learning | An iterative process where the ML model actively selects the most informative experiments to perform next. nih.gov | Leads to the development of more accurate predictive models with fewer experiments. nih.gov |

Development of Multifunctional Ligands Based on the this compound Scaffold

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological targets. The development of multifunctional ligands, or "multi-target" drugs, that can modulate several targets simultaneously is a promising therapeutic strategy. ajchem-a.com The this compound scaffold is a versatile platform for the design of such ligands. nih.gov

By strategically modifying the core structure, researchers can incorporate different pharmacophores that interact with various receptors, enzymes, or ion channels. For example, analogs of piperidin-4-one have been investigated as multi-targeted agents for the treatment of Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.com The goal is to design single molecules that can address the multifaceted nature of a disease, potentially leading to improved efficacy and reduced side effects compared to combination therapies.

Integration of Omics Technologies in Understanding Compound-Biological System Interactions at a Molecular Level

To fully understand the biological effects of this compound derivatives, it is essential to study their interactions with biological systems at a molecular level. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the changes that occur in a cell or organism upon treatment with a compound. azolifesciences.comnih.govnih.gov

Integrating these different omics datasets can reveal the mechanism of action of a compound, identify its molecular targets, and uncover potential off-target effects. researchgate.netresearchgate.net For example, proteomics can be used to identify the proteins that directly bind to a piperidin-4-one analog, while transcriptomics can reveal the downstream changes in gene expression. This multi-omics approach provides a holistic understanding of a compound's biological activity and is crucial for its development as a therapeutic agent or a chemical probe. azolifesciences.comnih.gov

| Omics Technology | Information Provided | Application in Piperidin-4-one Research |

| Genomics | Study of the complete set of DNA (genome) of an organism. nih.gov | Identifying genetic factors that may influence a compound's efficacy or toxicity. |

| Transcriptomics | Analysis of the complete set of RNA transcripts (transcriptome). nih.gov | Understanding how a compound alters gene expression patterns. |

| Proteomics | Large-scale study of proteins (proteome). nih.gov | Identifying the direct protein targets of a compound and its effect on protein networks. |

| Metabolomics | Study of the complete set of small-molecule metabolites (metabolome). nih.gov | Revealing the impact of a compound on metabolic pathways. |

Challenges and Opportunities in the Academic Research of Piperidin-4-one Derivatives for Chemical Biology

The academic research of piperidin-4-one derivatives faces both challenges and exciting opportunities. A significant challenge is the synthesis of structurally complex and diverse compound libraries for high-throughput screening. ajchem-a.com Overcoming this requires the development of more efficient and versatile synthetic methods. nih.gov Another challenge is the comprehensive biological characterization of these compounds, which often requires access to a wide range of biological assays and expertise in various disciplines.

Despite these challenges, there are numerous opportunities for innovation. The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs. nih.gov This suggests that there is a high probability of discovering new bioactive compounds based on this scaffold. The development of novel piperidin-4-one derivatives as chemical probes can provide valuable tools for studying biological processes and validating new drug targets. Furthermore, collaborations between synthetic chemists, biologists, and computational scientists will be crucial for unlocking the full potential of this versatile class of compounds.

Q & A

[Basic] What synthetic routes are commonly employed to prepare 1-(2,2-Diphenylethyl)piperidin-4-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves alkylation or acylation of the piperidin-4-one core. For example:

- Alkylation: Reacting piperidin-4-one with 2,2-diphenylethyl halides (e.g., bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Acylation: Using acyl chlorides under Schotten-Baumann conditions, followed by purification via column chromatography or recrystallization .

Optimization Strategies:

- Solvent Selection: DMF or THF enhances nucleophilicity of the piperidine nitrogen.

- Catalyst Use: Phase-transfer catalysts (e.g., TBAB) improve reaction rates.

- Yield Monitoring: TLC or HPLC tracks reaction progress; recrystallization in ethanol improves purity .

[Advanced] How can computational modeling predict the reactivity and binding interactions of this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina assess binding affinity to target enzymes (e.g., kinases) using crystal structures from the PDB .

- MD Simulations: GROMACS or AMBER simulate dynamic interactions over time, evaluating stability of ligand-receptor complexes.

- QSAR Models: Correlate structural features (e.g., diphenylethyl group bulkiness) with biological activity to guide derivatization .

[Basic] Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

[Advanced] How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Orthogonal Assays: Compare results from enzymatic inhibition (e.g., fluorescence-based assays) and cell-based viability tests .

- Compound Stability Checks: Monitor degradation via LC-MS under assay conditions (pH, temperature).

- Structural Analog Analysis: Compare with derivatives (e.g., 1-(Cyclohexanecarbonyl)piperidin-4-one) to identify substituent effects .

[Basic] What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage: Keep in airtight containers at room temperature, away from oxidizers .

[Advanced] What strategies enhance the selectivity of this compound for specific biological targets?

Methodological Answer:

- Pharmacophore Modification: Introduce substituents (e.g., fluorine) to improve steric/electronic complementarity with target pockets .

- Fragment-Based Screening: Identify minimal binding motifs using X-ray crystallography or SPR .

- Kinetic Studies: Measure kon/koff rates via surface plasmon resonance (SPR) to optimize binding kinetics .

[Basic] How is the purity of this compound quantified post-synthesis?

Methodological Answer:

- HPLC: Use a C18 column with acetonitrile/water gradient (retention time ~8.2 min; purity >98%) .

- Melting Point Analysis: Compare observed mp (e.g., 145–147°C) with literature values .

[Advanced] What in vitro and in vivo models are suitable for evaluating its pharmacokinetic properties?

Methodological Answer:

- In Vitro:

- In Vivo:

- Rodent PK Studies: Measure plasma concentration-time profiles after oral/IP administration .

[Basic] How does the diphenylethyl substituent influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: LogP increases (~3.5), enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects: Bulky substituents may hinder binding to flat enzyme active sites .

[Advanced] What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.